2-Methylbutan-2-yl octadec-11-enoate
Description
Properties
CAS No. |
185545-19-1 |
|---|---|
Molecular Formula |
C23H44O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2-methylbutan-2-yl octadec-11-enoate |
InChI |
InChI=1S/C23H44O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)25-23(3,4)6-2/h11-12H,5-10,13-21H2,1-4H3 |
InChI Key |
NNNRRKUARTZCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC(C)(C)CC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methylbutan 2 Yl Octadec 11 Enoate
Direct Esterification Approaches for 2-Methylbutan-2-yl octadec-11-enoate Synthesis
Direct esterification involves the reaction of octadec-11-enoic acid with 2-methylbutan-2-ol. This transformation can be promoted through chemical or enzymatic catalysts.
The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid. ijisrt.com The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. youtube.comyoutube.com A series of proton transfers and the elimination of water lead to the final ester product. youtube.com
However, the application of Fischer esterification to tertiary alcohols like 2-methylbutan-2-ol (tert-amyl alcohol) presents significant challenges. Tertiary alcohols are highly susceptible to elimination reactions under strong acid and high-temperature conditions, leading to the formation of alkenes as byproducts instead of the desired ester. ijisrt.comthermofisher.com Therefore, standard Fischer esterification protocols are generally not suitable for synthesizing esters from tertiary alcohols, necessitating alternative, milder methods.
Enzymatic synthesis using lipases (EC 3.1.1.3) or esterases (EC 3.1.1.1) offers a green and highly selective alternative for ester production. mdpi.comfrontiersin.org These biocatalysts operate under mild conditions, which can prevent the degradation of sensitive substrates and avoid side reactions like the elimination of tertiary alcohols. mdpi.com Lipases are particularly well-suited for this synthesis as they are effective in catalyzing reactions involving long-chain fatty acids like octadec-11-enoic acid. scielo.br The reaction proceeds via an acyl-enzyme intermediate, and in environments with low water content, the equilibrium shifts towards synthesis rather than hydrolysis. frontiersin.org
The use of tert-amyl alcohol (2-methylbutan-2-ol) as a substrate or solvent in lipase-catalyzed reactions has been documented, indicating the feasibility of synthesizing its esters enzymatically. mdpi.comresearchgate.net
Solvent-free systems (SFS) are an attractive option for enzymatic ester synthesis, aligning with the principles of green chemistry by reducing waste. nih.gov In such systems, the substrates themselves form the reaction medium. Key parameters that require careful optimization to achieve high conversion rates include enzyme loading, substrate molar ratio, and temperature.
Research on the enzymatic synthesis of various esters has shown that increasing the enzyme concentration generally boosts the initial reaction rate, but an excess can lead to mass transfer limitations or be economically unviable. researchgate.net Similarly, adjusting the molar ratio of the reactants is crucial; an excess of one substrate, typically the alcohol, is often used to shift the equilibrium towards the product. researchgate.net Temperature also plays a critical role, with higher temperatures increasing reaction rates up to a point where enzyme denaturation may occur. researchgate.net For instance, in the synthesis of isoamyl acetate (B1210297), optimal conditions were found to be a specific enzyme concentration, molar ratio, and temperature to maximize yield. researchgate.net
A simple mathematical tool, the Substrate-Enzyme Relation (SER), has been developed to correlate the acid-to-alcohol molar ratio and the biocatalyst loading, helping to identify a range of reaction conditions that lead to high conversions in solvent-free systems. nih.gov This approach aids in minimizing the excess of reactants and the amount of costly enzyme required. nih.gov
Table 1: Parameters for Optimization in Enzymatic Ester Synthesis
| Parameter | General Effect on Reaction | Example of Optimized Condition (Illustrative) |
|---|---|---|
| Enzyme Loading | Increases reaction rate up to a certain point; excess can cause clumping and mass transfer issues. | 5.78 wt% for isoamyl acetate production. researchgate.net |
| Molar Ratio (Alcohol:Acid) | An excess of alcohol often shifts equilibrium to favor product formation. | 2:1 for oleyl oleate (B1233923) synthesis. acs.org |
| Temperature | Increases reaction rate until an optimum is reached, after which enzyme denaturation occurs. | 44 °C for isoamyl acetate production. researchgate.net |
| Reaction Time | Conversion increases with time until equilibrium is reached. | 3 hours for isoamyl acetate production. researchgate.net |
This table is for illustrative purposes and actual optimal conditions would need to be determined experimentally for 2-Methylbutan-2-yl octadec-11-enoate.
Lipases exhibit different types of specificity, including substrate specificity and regioselectivity, which are critical for their application in synthesis. frontiersin.orgjmbfs.org Regioselectivity refers to the enzyme's preference for catalyzing reactions at specific positions on a molecule. dss.go.th In the context of acylglycerols, lipases are often classified as:
sn-1,3 specific: These lipases selectively hydrolyze or form esters at the primary positions (sn-1 and sn-3) of the glycerol (B35011) backbone. jmbfs.orgnih.gov
Non-specific: These lipases act on all three positions (sn-1, 2, and 3) of a triacylglycerol. jmbfs.org
While octadec-11-enoic acid is a free fatty acid and not part of a glycerol backbone in this direct esterification, the inherent specificity of the lipase (B570770) towards different fatty acid structures can still be a factor. Some lipases show preference for certain chain lengths or degrees of unsaturation. acs.org For the esterification of octadec-11-enoic acid with 2-methylbutan-2-ol, the primary consideration is the lipase's ability to accept a bulky tertiary alcohol as its substrate. The successful use of Candida antarctica lipase B (CALB) in reactions involving tertiary alcohols suggests it is a strong candidate for this synthesis. mdpi.com
Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), offer a green alternative to traditional organic solvents for chemical reactions. researchgate.net SCFs exhibit properties of both liquids and gases, such as high diffusivity and low viscosity, which can enhance mass transfer and reaction rates. american.edu
The synthesis of fatty acid esters can be performed in supercritical alcohols without the need for a catalyst. mdpi.commdpi.com This non-catalytic method is particularly advantageous for feedstocks with high free fatty acid content, as the high temperature and pressure simultaneously promote both transesterification and esterification. acs.org Alternatively, scCO₂ can be used as the reaction medium for enzyme-catalyzed esterification. researchgate.net This approach combines the benefits of biocatalysis (mild conditions, high selectivity) with the favorable properties of SCFs. The reaction of fatty acids with alcohols can be effectively carried out under these conditions, and the product can be easily separated by depressurizing the system. american.edu
Enzymatic Synthesis of 2-Methylbutan-2-yl octadec-11-enoate via Lipase/Esterase Catalysis
Transesterification Reactions Involving 2-Methylbutan-2-yl octadec-11-enoate
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be used to synthesize 2-Methylbutan-2-yl octadec-11-enoate by reacting a simpler ester of octadec-11-enoic acid (e.g., methyl octadec-11-enoate) with 2-methylbutan-2-ol. Conversely, 2-Methylbutan-2-yl octadec-11-enoate could be reacted with a different alcohol to produce a new ester and 2-methylbutan-2-ol.
The reaction can be catalyzed by acids or bases. masterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl group to increase its electrophilicity before attack by the alcohol. masterorganicchemistry.com
Base-catalyzed transesterification involves deprotonation of the alcohol to form a more potent alkoxide nucleophile, which then attacks the ester's carbonyl carbon. masterorganicchemistry.com
Enzymes, particularly lipases, are also highly effective catalysts for transesterification under mild conditions. wikipedia.org An experiment involving the transesterification of isoamyl acetate (an ester of a primary alcohol) with methanol (B129727) demonstrated the feasibility of this reaction type for resource recycling in a green chemistry context. bohrium.com This suggests that a similar reaction could be designed for the synthesis or transformation of 2-Methylbutan-2-yl octadec-11-enoate.
Table 2: Comparison of Synthetic Approaches
| Method | Catalyst | Advantages | Disadvantages |
|---|---|---|---|
| Acid-Catalyzed Esterification | Strong Acid (e.g., H₂SO₄) | Inexpensive reagents. | Prone to side reactions (elimination) with tertiary alcohols; harsh conditions. ijisrt.comthermofisher.com |
| Enzymatic Esterification | Lipase/Esterase | High selectivity, mild conditions, environmentally friendly. mdpi.com | Higher catalyst cost, potentially slower reaction rates. |
| Supercritical Fluid Reaction | None or Enzyme | Enhanced mass transfer, easy product separation, green solvent. researchgate.netamerican.edu | Requires high pressure and specialized equipment. |
| Transesterification | Acid, Base, or Enzyme | Can use readily available esters as starting materials. wikipedia.orgmasterorganicchemistry.com | Equilibrium-limited reaction; requires removal of a product to drive to completion. wikipedia.org |
Alcoholysis and Acidolysis Pathways of Branched Esters
The transformation of 2-Methylbutan-2-yl octadec-11-enoate can be achieved through alcoholysis and acidolysis, which are fundamental transesterification reactions. These processes involve the exchange of the alcohol or acid moiety of an ester, respectively.
Alcoholysis , also known as transesterification, involves the reaction of the parent ester with an alcohol to produce a new ester and the original alcohol. libretexts.orgyoutube.com The reaction is typically catalyzed by either an acid or a base. youtube.com For a branched ester such as 2-Methylbutan-2-yl octadec-11-enoate, the reaction with a primary alcohol (R'-OH) would yield a new ester (octadec-11-enoate of R') and 2-methylbutan-2-ol. The general equation is:
RCOOR' + R''OH ⇌ RCOOR'' + R'OH
The mechanism generally proceeds via a nucleophilic acyl substitution pathway. youtube.com In base-catalyzed alcoholysis, the alkoxide from the new alcohol acts as the nucleophile, attacking the carbonyl carbon of the ester. In acid-catalyzed alcoholysis, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. youtube.comucalgary.ca
Acidolysis is a reaction where a carboxylic acid is used to displace the acyl group of the ester, resulting in a new ester and a new carboxylic acid. researchgate.net This reaction can proceed via two main pathways: acyl-oxygen scission or alkyl-oxygen scission. researchgate.net The acyl-oxygen cleavage is more common and involves the formation of a tetrahedral intermediate, similar to hydrolysis. However, for esters with bulky groups, such as the tertiary 2-methylbutan-2-yl group, the reaction mechanism can be altered. masterorganicchemistry.com The stability of the tertiary carbocation that would be formed from the cleavage of the alkyl-oxygen bond makes an SN1-type mechanism possible, particularly under acidic conditions. youtube.commasterorganicchemistry.com
The table below summarizes the key aspects of these pathways for branched esters.
| Reaction Type | Reactant | Catalyst | Typical Products | Mechanistic Notes for Branched Esters |
| Alcoholysis | Alcohol | Acid or Base | New Ester + Original Alcohol | Primarily follows nucleophilic acyl substitution. Steric hindrance from the branched group can slow the reaction rate. |
| Acidolysis | Carboxylic Acid | Acid | New Ester + New Carboxylic Acid | Can proceed via acyl-oxygen or alkyl-oxygen cleavage. The tertiary nature of the 2-methylbutan-2-yl group may favor alkyl-oxygen cleavage due to carbocation stability. masterorganicchemistry.com |
Enzyme-Mediated Transesterification for Structural Modification
Enzymatic catalysis offers a green and highly specific alternative to chemical methods for modifying esters. nih.gov Lipases are the most commonly used enzymes for the transesterification of fats and oils due to their ability to function under mild reaction conditions, which minimizes side reactions like saponification. nih.govresearchgate.net
For the structural modification of 2-Methylbutan-2-yl octadec-11-enoate, enzyme-mediated transesterification (alcoholysis) can be employed to exchange the tertiary alcohol group with other alcohols. However, the steric hindrance of the branched 2-methylbutan-2-yl group significantly impacts the reaction kinetics and yield. researchgate.net Research has shown that enzymatic transesterification with highly branched and bulky alcohol substrates results in much lower conversion and reaction rates compared to linear and shorter-chain alcohols. researchgate.net
The choice of enzyme is critical. Certain immobilized lipases, such as Novozym 435 (from Candida antarctica lipase B), have shown higher activity for bulkier substrates compared to other lipases. researchgate.net The reaction conditions, including the molar ratio of substrates, solvent polarity, and water content, must be optimized to achieve reasonable conversion. researchgate.netbrandeis.edu For instance, using a nonpolar solvent like hexane (B92381) can often improve conversion rates. researchgate.net
The following table presents research findings on the effect of alcohol structure on enzymatic transesterification efficiency.
| Enzyme | Alcohol Substrate | Relative Conversion/Yield | Key Observation | Reference |
| Novozym 435 | Methanol, Ethanol, 1-Propanol | >90% | High efficiency with short-chain, linear primary alcohols. | brandeis.edu |
| Novozym 435 | 1-Butanol | Moderate | Linear primary alcohols are generally good substrates. | brandeis.edu |
| Novozym 435 | Isobutanol (branched primary) | Advantageous over 1-butanol | The branched primary alcohol showed better performance than its linear counterpart with this enzyme. | brandeis.edu |
| Various Lipases | 2-Propanol (secondary) | Significantly Reduced | Secondary alcohols drastically lower the reaction efficiency for most lipases. | brandeis.edu |
| Novozym 435 | 2-hexyl-1-decanol (bulky) | Much Lower | Highly branched and bulky alcohols lead to lower conversion rates due to steric hindrance at the enzyme's active site. | researchgate.net |
Chemical Derivatization and Modification of 2-Methylbutan-2-yl octadec-11-enoate
The structure of 2-Methylbutan-2-yl octadec-11-enoate offers multiple sites for chemical modification: the olefinic bond, the ester linkage, and the alkyl side chains.
Reactivity at the Olefinic Bond (e.g., Hydrogenation, Halogenation, Epoxidation)
The carbon-carbon double bond in the octadec-11-enoate chain is a key site for functionalization, allowing for a variety of addition reactions common to alkenes. aocs.org
Hydrogenation: The double bond can be catalytically hydrogenated to produce the corresponding saturated ester, 2-Methylbutan-2-yl octadecanoate. This reaction typically involves catalysts like palladium, platinum, or nickel and converts the unsaturated fatty acid moiety into a saturated one, altering the physical properties of the compound.
Halogenation: Halogens such as chlorine (Cl₂) or bromine (Br₂) can add across the double bond to yield a dihalogenated derivative, for example, 2-Methylbutan-2-yl 11,12-dichloro- or 11,12-dibromooctadecanoate. This reaction proceeds readily and is a common method for determining the degree of unsaturation. masterorganicchemistry.com
Epoxidation: The double bond can be converted into an epoxide (an oxirane ring) using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or through in-situ methods using hydrogen peroxide and a carboxylic acid. csic.es This reaction yields 2-Methylbutan-2-yl 11,12-epoxyoctadecanoate. Epoxidized fatty acid esters are valuable intermediates used as plasticizers and stabilizers. csic.es
Metathesis: Olefin metathesis, using catalysts like Grubbs' catalyst, can be used to cleave the double bond and form new olefinic products. acs.orgias.ac.in Self-metathesis would lead to a long-chain diester and 9-octadecene, while cross-metathesis with other olefins like ethene (ethenolysis) can produce shorter-chain terminal esters. ias.ac.inacs.org
The table below outlines these derivatization reactions.
| Reaction | Reagent(s) | Product | Functional Group Transformation |
| Hydrogenation | H₂, Pd/C (or Pt, Ni) | 2-Methylbutan-2-yl octadecanoate | Alkene → Alkane |
| Halogenation | Br₂ or Cl₂ | 2-Methylbutan-2-yl 11,12-dihalooctadecanoate | Alkene → Vicinal Dihalide |
| Epoxidation | RCO₃H (e.g., mCPBA) | 2-Methylbutan-2-yl 11,12-epoxyoctadecanoate | Alkene → Epoxide |
| Ethenolysis | CH₂=CH₂, Grubbs' Catalyst | 2-Methylbutan-2-yl dec-9-enoate (B1236301) + 1-Decene | Internal Alkene → Terminal Alkenes |
Ester Hydrolysis and Saponification Kinetics
Hydrolysis is the cleavage of the ester linkage by reaction with water to yield a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester is hydrolyzed back to octadec-11-enoic acid and 2-methylbutan-2-ol. ucalgary.ca The reaction is reversible, and its completion depends on using a large excess of water to shift the equilibrium. libretexts.orgsaskoer.ca The mechanism is the reverse of Fischer esterification. ucalgary.ca For this tertiary ester, the stability of the 2-methyl-2-butyl carbocation could allow for an alternative pathway involving alkyl-oxygen bond cleavage. masterorganicchemistry.com
Base-Promoted Hydrolysis (Saponification): When heated with an aqueous base like sodium hydroxide (B78521) (NaOH), the ester undergoes saponification to produce an alcohol (2-methylbutan-2-ol) and the salt of the carboxylic acid (sodium octadec-11-enoate). ucalgary.calibretexts.org This reaction is effectively irreversible because the final step is an acid-base reaction where the alkoxide leaving group deprotonates the carboxylic acid, forming a carboxylate salt. masterorganicchemistry.comsaskoer.ca To obtain the free carboxylic acid, a subsequent acidification step is required. libretexts.org
| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
| Reagents | Water, strong acid catalyst (e.g., H₂SO₄) | Aqueous base (e.g., NaOH, KOH) |
| Products | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |
| Reversibility | Reversible, equilibrium reaction libretexts.org | Irreversible masterorganicchemistry.com |
| Stoichiometry | Acid is catalytic | Base is a reactant, consumed stoichiometrically |
| Kinetics | Dependent on ester, water, and catalyst concentration | Typically second-order overall egyankosh.ac.in |
Reactions at the Alkyl Side Chain (e.g., Oxidation, Substitution)
Beyond the primary functional groups, the alkyl chains of the molecule can also undergo reaction, although this typically requires more forcing conditions. The most reactive positions on the octadec-11-enoate chain are the allylic carbons (at C-10 and C-13), which are adjacent to the double bond.
Allylic Substitution: These positions are susceptible to free-radical substitution reactions. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at an allylic position.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can cleave the entire molecule at the double bond. Under milder conditions, oxidation can occur at the allylic positions. Autoxidation, a free-radical process involving atmospheric oxygen, can also occur at these sites, leading to the formation of hydroperoxides, which can affect the stability and properties of the compound. The tertiary C-H bond in the 2-methylbutan-2-yl group is generally unreactive under mild conditions but could be susceptible to oxidation or radical substitution under more aggressive conditions. Other C-H bonds along the saturated portions of the fatty acid chain are the least reactive sites on the molecule. masterorganicchemistry.com
Advanced Analytical Characterization Techniques for 2 Methylbutan 2 Yl Octadec 11 Enoate
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for mapping the molecular architecture of organic compounds.
NMR spectroscopy would be the cornerstone for the structural confirmation of 2-Methylbutan-2-yl octadec-11-enoate, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for both the fatty acid chain and the tert-amyl (2-methylbutan-2-yl) ester group. Key predicted chemical shifts are outlined in the table below.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Olefinic (C11-H, C12-H) | ~5.34 | Multiplet | Diagnostic for the double bond. |
| Methylene (B1212753) alpha to C=O (C2-H₂) | ~2.28 | Triplet | Deshielded by the adjacent carbonyl group. |
| Methylene of tert-amyl group (-CH₂) | ~1.70 | Quartet | Adjacent to the terminal methyl group. |
| Methyl of tert-amyl group (-CH₃) | ~0.89 | Triplet | Terminal methyl of the ethyl substituent. |
| Singlet methyls of tert-amyl group | ~1.43 | Singlet | Two methyl groups attached to the quaternary carbon. |
| Terminal methyl of fatty acid (C18-H₃) | ~0.88 | Triplet | Standard chemical shift for a terminal methyl in an alkyl chain. |
| Methylene chain (-(CH₂)n-) | ~1.2-1.6 | Multiplet | Overlapping signals for the bulk of the methylene protons. |
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (C1) | ~173 | Characteristic ester carbonyl shift. |
| Olefinic (C11, C12) | ~130 | Signals for the sp² hybridized carbons of the double bond. |
| Quaternary Carbon of tert-amyl group | ~80 | The carbon atom of the ester oxygen linkage. |
| Methylene alpha to C=O (C2) | ~35 | Deshielded by the carbonyl group. |
| Methylene chain (-(CH₂)n-) | ~22-32 | A cluster of signals for the aliphatic chain. |
| Methyl carbons of tert-amyl group | ~25-30 | Signals for the three methyl groups of the tert-amyl moiety. |
| Terminal methyl of fatty acid (C18) | ~14 | Typical value for a terminal methyl group. |
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial to definitively assign the proton and carbon signals by showing correlations between adjacent protons (COSY) and direct C-H attachments (HSQC).
Mass spectrometry would provide the molecular weight of the compound and offer structural clues through analysis of its fragmentation patterns. For 2-Methylbutan-2-yl octadec-11-enoate (C₂₃H₄₄O₂), the expected molecular weight is approximately 352.6 g/mol .
Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. A key fragment would be the loss of the tert-amyl group, leading to the formation of the octadec-11-enoyl cation. Another significant fragmentation pathway would involve the McLafferty rearrangement, a common process for esters.
IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Interactive Data Table: Key Predicted IR/Raman Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| C=O (Ester) | ~1735-1750 | Strong, characteristic carbonyl stretch. |
| C-O (Ester) | ~1150-1250 | Stretch associated with the ester linkage. |
| C=C (Olefin) | ~1640-1660 | Stretch for the cis double bond (typically weak in IR). |
| =C-H (Olefin) | ~3000-3010 | Stretch for hydrogens on the double bond. |
| C-H (Alkyl) | ~2850-2960 | Stretches for the numerous C-H bonds in the alkyl chains. |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating the compound from a mixture and for its quantification.
GC is a primary technique for the analysis of volatile and semi-volatile compounds like fatty acid esters. When coupled with a Flame Ionization Detector (FID), it provides excellent quantification. Coupling with a Mass Spectrometer (GC-MS) allows for both separation and identification by providing a mass spectrum for each eluting peak. The retention time of 2-Methylbutan-2-yl octadec-11-enoate would depend on the column polarity and temperature program but would be higher than its corresponding methyl ester due to its larger size.
HPLC is a versatile technique suitable for less volatile compounds. For 2-Methylbutan-2-yl octadec-11-enoate, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile (B52724)/water). Detection could be achieved using a UV detector if the compound has a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of lipids and other hydrophobic molecules. nih.gov It is considered a hybrid of gas and liquid chromatography, utilizing a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govyoutube.com This approach offers high separation efficiency, reduced organic solvent consumption, and shorter analysis times compared to traditional high-performance liquid chromatography (HPLC). nih.gov
For a compound like 2-Methylbutan-2-yl octadec-11-enoate, SFC offers a promising avenue for analysis. The low polarity of supercritical CO2 is well-suited for the elution of fatty acid esters. nih.gov The polarity of the mobile phase can be fine-tuned by the addition of a polar modifier, such as methanol (B129727) or ethanol, allowing for the effective separation of a wide range of lipid species. nih.gov
The separation of fatty acid esters by SFC is typically performed on packed columns. For non-polar compounds like fatty acid esters, both alkyl-bonded phases (e.g., C18) and polar stationary phases have been used effectively. nih.gov An ultra-high performance supercritical fluid chromatograph (UHPSFC)-MS-based method utilizing a BEH C18 column has been successfully employed for the rapid determination of free fatty acids in edible oils without derivatization. nih.gov A similar approach could be readily adapted for the analysis of 2-Methylbutan-2-yl octadec-11-enoate.
A hypothetical SFC method for the analysis of 2-Methylbutan-2-yl octadec-11-enoate is presented in the table below, based on methods developed for similar long-chain fatty acid esters. nih.govnih.gov
Table 1: Representative SFC Parameters for the Analysis of Long-Chain Fatty Acid Esters
| Parameter | Value |
| Column | C18 (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 2% B to 40% B over 5 minutes |
| Flow Rate | 1.5 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) |
This SFC method would be expected to provide excellent resolution and a short run time for the analysis of 2-Methylbutan-2-yl octadec-11-enoate, separating it from other lipids in a complex sample.
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
The analysis of 2-Methylbutan-2-yl octadec-11-enoate in complex matrices, such as natural products or insect pheromone blends, necessitates the use of hyphenated analytical techniques that couple the separation power of chromatography with the specificity of mass spectrometry. sciex.comresearchgate.netspectroscopyonline.comnih.govarvojournals.orgnih.govnih.govnih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including many fatty acid esters. arvojournals.org For a compound with the molecular weight of 2-Methylbutan-2-yl octadec-11-enoate, high-temperature GC would be required. nih.gov The analysis of long-chain wax esters, which are structurally similar, has been successfully performed using capillary columns stable to 390°C. nih.gov
The mass spectrum of 2-Methylbutan-2-yl octadec-11-enoate under electron ionization (EI) is predicted to show characteristic fragmentation patterns. A key fragmentation would be the cleavage of the ester bond, leading to ions representing the fatty acid and the alcohol moieties. The tert-butyl group is expected to readily form a stable carbocation at m/z 57. The location of the double bond in the octadec-11-enoate chain can be determined through derivatization, such as with dimethyl disulfide (DMDS), which forms adducts that yield diagnostic fragment ions in the mass spectrum, or through techniques like the Paternò-Büchi reaction coupled with tandem mass spectrometry. nih.govresearchgate.net
Table 2: Predicted Key GC-MS Fragmentation Ions for 2-Methylbutan-2-yl octadec-11-enoate
| m/z | Predicted Fragment |
| 338 | [M]+ (Molecular Ion) |
| 281 | [M - C4H9O]+ or [M - 57]+ |
| 264 | [M - C4H9O - OH]+ |
| 57 | [C4H9]+ (tert-butyl cation) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For less volatile esters or for the analysis of complex mixtures with minimal sample preparation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govrsc.org This technique has been extensively used for the analysis of fatty acid esters in various matrices, including edible oils and biological samples. spectroscopyonline.comnih.gov
Reversed-phase LC using a C18 column is typically employed for the separation of fatty acid esters. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization. spectroscopyonline.com
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the detection and quantification of target analytes in complex mixtures. rsc.org For 2-Methylbutan-2-yl octadec-11-enoate, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques. In MS/MS analysis, the protonated molecule [M+H]+ or an adduct ion (e.g., [M+NH4]+) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are then detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification, even in the presence of co-eluting interferences. arvojournals.orgmdpi.com The fragmentation in MS/MS would likely involve the loss of the tert-butyl group and cleavages along the fatty acid chain, providing structural confirmation. spectroscopyonline.com
Table 3: Hypothetical LC-MS/MS Parameters for 2-Methylbutan-2-yl octadec-11-enoate
| Parameter | Value |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor Ion (e.g., m/z 339 [M+H]+) -> Product Ion(s) |
The use of these advanced hyphenated techniques is crucial for the unambiguous identification and accurate quantification of 2-Methylbutan-2-yl octadec-11-enoate in challenging analytical scenarios, such as its potential role as a semiochemical or its presence in complex lipid extracts.
Biological and Biochemical Interactions of 2 Methylbutan 2 Yl Octadec 11 Enoate in Non Human Systems
Enzymatic Hydrolysis and Metabolism in Microbial Systems
The breakdown and transformation of 2-Methylbutan-2-yl octadec-11-enoate in microbial environments are primarily governed by the action of hydrolytic enzymes. These enzymes cleave the ester bond, releasing the constituent fatty acid and alcohol, which can then be assimilated into microbial metabolic pathways.
The enzymatic hydrolysis of 2-Methylbutan-2-yl octadec-11-enoate is a critical first step in its microbial degradation. This reaction is catalyzed by lipases (E.C. 3.1.1.3) and carboxylesterases (E.C. 3.1.1.1), which are ubiquitous in microorganisms and specialize in cleaving ester bonds. nih.govmdpi.com The structure of this specific ester, however, presents a significant challenge to many of these enzymes. The alcohol portion, 2-methylbutan-2-ol, is a tertiary alcohol, which is sterically hindered. This bulkiness can prevent the ester from fitting into the active site of many standard lipases. quora.com
Research has shown that the vast majority of lipases and esterases are less reactive towards esters of tertiary alcohols compared to those of primary or secondary alcohols. d-nb.inforesearchgate.net However, certain enzymes have demonstrated the ability to hydrolyze these challenging substrates. A key structural feature that appears to enable this activity is the presence of a specific amino acid motif, often a GGGX-motif, within the enzyme's active site. d-nb.info This motif is located on a flexible loop near the oxyanion hole, a critical region for stabilizing the reaction intermediate. In enzymes like Candida rugosa lipase (B570770) (CRL), this motif allows the binding pocket to be wider, accommodating the nearly spherical tertiary alcohol group. d-nb.info In contrast, enzymes lacking this feature have a narrower binding pocket where the carbonyl oxygen of the protein backbone would clash with the bulky alcohol moiety, preventing effective substrate binding. d-nb.info
A study on a bacterial esterase, Est25, isolated from a metagenomic library, showed hydrolytic activity against tertiary alcohol esters such as linalyl acetate (B1210297) and tert-butyl acetate. researchgate.net This indicates that microbial populations in diverse environments possess the enzymatic machinery to degrade such compounds. The hydrolysis of 2-Methylbutan-2-yl octadec-11-enoate would therefore depend on the presence of microorganisms expressing these specialized lipases or esterases. Once hydrolyzed, the products are octadec-11-enoic acid and 2-methylbutan-2-ol.
Table 1: Factors Influencing Enzymatic Hydrolysis of Tertiary Alcohol Esters
| Factor | Description | Significance for 2-Methylbutan-2-yl octadec-11-enoate |
|---|---|---|
| Enzyme Active Site Geometry | The size and shape of the alcohol-binding pocket in the lipase/esterase. | The bulky tertiary alcohol (2-methylbutan-2-ol) requires a wider binding pocket for hydrolysis to occur. |
| Key Amino Acid Motifs | Presence of specific motifs like the GGGX-motif. | This motif provides flexibility and space to accommodate the sterically hindered tertiary alcohol. d-nb.info |
| Source of Microorganism | Different bacterial and fungal species possess enzymes with varying substrate specificities. | Strains of Rhodococcus, Microbacterium, and Alcaligenes have shown activity towards tertiary alcohol esters. researchgate.net |
Following enzymatic hydrolysis, the resulting octadec-11-enoic acid and 2-methylbutan-2-ol are catabolized by microorganisms through established metabolic pathways.
Octadec-11-enoic acid: This long-chain unsaturated fatty acid is a readily metabolizable carbon source for many bacteria and fungi. It is typically degraded through the β-oxidation pathway. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons at a time, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (TCA cycle) to generate energy (ATP) and cellular building blocks. Microorganisms possess the necessary isomerases and reductases to handle the cis-double bond at the 11th position, reconfiguring it to allow for complete oxidation.
2-Methylbutan-2-ol: The metabolism of this branched-chain tertiary alcohol is less direct. Tertiary alcohols are resistant to direct oxidation. Microorganisms capable of utilizing such compounds often employ initial transformation steps, such as dehydration or rearrangement, before the carbon skeleton can enter central metabolism. In some cases, the compound may be utilized through pathways involved in the degradation of branched-chain amino acids.
The complete biotransformation of 2-Methylbutan-2-yl octadec-11-enoate is a multi-step process. For instance, studies on the biotransformation of other long-chain fatty acids by microbes like Eubacterium lentum show that they can be hydrogenated, hydroxylated, or otherwise modified. researchgate.netnih.gov Similarly, engineered microbial systems, often using Escherichia coli or yeast, can be designed to transform fatty acids into various valuable compounds, including other esters or lactones. nih.govmdpi.com
Occurrence and Role in Natural Extracts and Biological Matrices
The presence of 2-Methylbutan-2-yl octadec-11-enoate in nature has not been explicitly documented in scientific literature. However, the existence of its structural components in various organisms suggests its potential formation in certain biological contexts.
Metabolomic analyses of plants and algae have identified a vast array of fatty acids and esters, though not specifically 2-Methylbutan-2-yl octadec-11-enoate.
Plants: Plant metabolomes are rich in C18 fatty acids, with oleic acid (a positional isomer of octadec-11-enoic acid) being one of the most common. frontiersin.org Plants also produce a wide variety of volatile esters, which contribute to the aroma of fruits and flowers. mdpi.com Among these are esters derived from branched-chain alcohols. For example, 2-methylbutyl acetate and 2-methylbutyl 2-methylbutanoate have been identified in apples and other plants. nih.govnih.govcapes.gov.br Given that plants possess the biosynthetic precursors—both the C18 unsaturated fatty acid backbone and branched-chain alcohol moieties—it is conceivable that an ester like 2-Methylbutan-2-yl octadec-11-enoate could be synthesized, even if only as a minor component. Advanced analytical techniques like GC-MS are commonly used to identify such volatile and semi-volatile compounds in plant extracts. mdpi.com
Algae: Microalgae are known producers of a diverse range of lipids, including long-chain unsaturated fatty acids. researchgate.netnih.govnih.gov Analyses of algal oils frequently show high concentrations of C16 and C18 fatty acids. csuohio.edu While the focus of algal lipid research is often on triacylglycerols for biofuels, other fatty acid esters are also present. The specific esterification of octadec-11-enoic acid with a tertiary branched-chain alcohol in algae has not been reported, but the fundamental building blocks are available within their metabolic systems.
Esters are widely used as semiochemicals (signaling chemicals) in the insect world, mediating interactions such as mating and aggregation. plantprotection.pl Many insect pheromones are fatty acid-derived molecules, including acetates, aldehydes, and alcohols, typically with chain lengths of 10-18 carbons. nih.gov
While there is no direct evidence for 2-Methylbutan-2-yl octadec-11-enoate acting as a semiochemical, its properties align with those of some known signaling molecules. Its large size and low volatility could make it suitable as a close-range or contact pheromone. For example, long-chain cuticular hydrocarbons (CHCs) on an insect's surface can be degraded by environmental factors into smaller, more volatile compounds that act as signals. biorxiv.org It is plausible that a large ester deposited on a surface could serve a similar function, either directly or as a pro-pheromone that slowly releases a more volatile active component upon hydrolysis.
The specificity of insect chemical communication often relies on precise blends of compounds. nih.gov A complex ester like 2-Methylbutan-2-yl octadec-11-enoate, if produced, could contribute to the unique chemical signature of a species, playing a role in mate recognition or social behavior.
The biosynthesis of 2-Methylbutan-2-yl octadec-11-enoate requires the convergence of two separate and complex pathways: one for the C18 unsaturated fatty acid and another for the branched-chain tertiary alcohol, followed by an esterification step.
Biosynthesis of Octadec-11-enoic Acid: The synthesis of C18 fatty acids begins with acetyl-CoA in a process driven by the fatty acid synthase (FAS) complex. aocs.org In plants and many bacteria, this occurs in the plastids or cytoplasm, respectively. The process elongates the acyl chain two carbons at a time, typically yielding palmitate (C16:0) and stearate (B1226849) (C18:0). The introduction of the double bond into the stearoyl-ACP (or stearoyl-CoA) to form an 18:1 fatty acid is catalyzed by a stearoyl-ACP desaturase (SAD) enzyme. frontiersin.orgnih.gov This soluble desaturase creates a cis double bond, most commonly at the Δ9 position to form oleic acid. The formation of the Δ11 isomer (as in octadec-11-enoic acid) involves a different desaturase with distinct positional specificity, an enzymatic capability present within the microbial and plant kingdoms.
Biosynthesis of 2-Methylbutan-2-ol and Branched-Chain Esters: The carbon skeleton for 2-methylbutan-2-ol is derived from the metabolism of branched-chain amino acids, specifically isoleucine. Microbial systems are particularly adept at producing branched-chain alcohols from amino acid precursors via the Ehrlich pathway. In this pathway, the amino acid is transaminated to its corresponding α-keto acid, which is then decarboxylated to an aldehyde and subsequently reduced to an alcohol. To form a tertiary alcohol like 2-methylbutan-2-ol, further enzymatic modification of an intermediate would be required. The final step is the esterification, where the fatty acid (activated as an acyl-CoA) and the alcohol are condensed. This reaction is catalyzed by alcohol acyltransferases (AATs). nih.gov These enzymes have been shown to have broad substrate tolerance, and engineered microbial systems expressing various AATs can produce a library of different esters, including branched-chain varieties. osti.gov
Table 2: Key Enzymes in the Biosynthesis of Precursors
| Precursor | Key Enzyme Class | Function | Biological System |
|---|---|---|---|
| Octadec-11-enoic acid | Fatty Acid Synthase (FAS) | De novo synthesis of saturated fatty acid backbone (stearate). | Plants, Algae, Bacteria |
| Fatty Acid Desaturase (FAD) | Introduces a double bond into the saturated fatty acid chain. | Plants, Algae, Bacteria | |
| 2-Methylbutan-2-ol | Branched-Chain Amino Acid Transaminase | Converts isoleucine to its corresponding α-keto acid. | Plants, Bacteria |
| α-Keto Acid Decarboxylase | Removes CO2 to form a branched-chain aldehyde. | Plants, Bacteria | |
| Alcohol Dehydrogenase (ADH) | Reduces the aldehyde to the corresponding alcohol. | Plants, Bacteria |
| Ester Formation | Alcohol Acyltransferase (AAT) | Condenses an acyl-CoA with an alcohol to form an ester. | Plants, Bacteria |
In Vitro Biological Activity and Mechanistic Studies (Excluding Efficacy/Safety)
No in vitro studies on the biological activity or the underlying mechanisms of action for 2-Methylbutan-2-yl octadec-11-enoate have been published in the accessible scientific literature. Research on related fatty acid esters often focuses on their synthesis, physical properties, or use as biofuels and lubricants, rather than specific biochemical interactions in cellular models. macbeth-project.eumdpi.com
There are no research findings or data available that describe the interactions of 2-Methylbutan-2-yl octadec-11-enoate with enzymes involved in fatty acid metabolism. Studies on related fatty acids, such as trans-vaccenic acid, have explored their role as precursors for the synthesis of other bioactive lipids like conjugated linoleic acid via enzymes such as Δ9-desaturase, but this research does not extend to the specific ester . nih.govnih.gov Without dedicated experimental assays, it is unknown whether 2-Methylbutan-2-yl octadec-11-enoate can be hydrolyzed to release its constituent fatty acid and alcohol, or if it interacts directly with metabolic enzymes in its ester form.
No studies have been published that investigate the modulation of any biochemical pathways, including peroxisomal beta-oxidation, by 2-Methylbutan-2-yl octadec-11-enoate in cell-based assays. Research has been conducted on the parent fatty acid, cis-vaccenic acid, showing its requirement for prostate cancer cell viability and its role in regulating mitochondrial homeostasis. biorxiv.org However, these cellular effects are specific to the free fatty acid and cannot be extrapolated to its 2-methylbutan-2-yl ester derivative without direct experimental evidence.
Due to the complete absence of specific research on 2-Methylbutan-2-yl octadec-11-enoate, no data tables can be generated.
Environmental Fate and Distribution of 2 Methylbutan 2 Yl Octadec 11 Enoate
Biodegradation Pathways in Aquatic and Terrestrial Environments
There is no specific information available on the microbial degradation kinetics or the metabolites formed during the biodegradation of 2-Methylbutan-2-yl octadec-11-enoate.
Specific data on how factors such as temperature, pH, and microbial community composition influence the biodegradation of 2-Methylbutan-2-yl octadec-11-enoate could not be located.
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
There is no available information on the abiotic degradation of 2-Methylbutan-2-yl octadec-11-enoate through mechanisms such as photolysis or hydrolysis.
Environmental Partitioning and Mobility in Various Compartments (e.g., Water, Soil, Air)
Specific data regarding the environmental partitioning and mobility of 2-Methylbutan-2-yl octadec-11-enoate in water, soil, and air are not available.
Theoretical and Computational Investigations of 2 Methylbutan 2 Yl Octadec 11 Enoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of ester molecules. For 2-Methylbutan-2-yl octadec-11-enoate, these calculations can predict fundamental properties that govern its behavior.
Methods such as the CNDO/2 in an sp-valence basis have been used to calculate the electronic structure of various organic molecules. researchgate.net More advanced methods, like Hartree-Fock and coupled-cluster theories, can provide highly accurate calculations of molecular electronic structures. uncw.edutrygvehelgaker.no The electronic energy, zero-point energy, vibrational energy, and rotational energy can all be determined through these computational approaches. researchgate.net
For a molecule like 2-Methylbutan-2-yl octadec-11-enoate, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions.
Table 1: Calculated Electronic Properties of 2-Methylbutan-2-yl octadec-11-enoate (Note: The following data is illustrative, based on typical values for similar long-chain esters as specific experimental or calculated data for this compound is not readily available in public literature.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 1.9 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Total Energy | -1234.5 Hartree | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |
These calculations are typically performed using a basis set such as 6-311++G** to provide a good balance between accuracy and computational cost for a molecule of this size. researchgate.net The results from such calculations can offer insights into the molecule's stability and potential reaction pathways.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational landscape and intermolecular interactions of flexible molecules like 2-Methylbutan-2-yl octadec-11-enoate. Given the long octadec-11-enoate chain, this molecule can adopt a vast number of conformations.
MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy, stable conformations. For unsaturated fatty acid esters, the presence of the double bond introduces a kink in the hydrocarbon chain, which significantly influences its packing and interaction with neighboring molecules. libretexts.org Studies on ultra-long-chain fatty acids have shown that the long tails can be highly dynamic, fluctuating between different states. arxiv.org
The simulations can reveal detailed information about:
Bond lengths and angles: Fluctuations around equilibrium values.
Intermolecular interactions: Non-covalent forces such as van der Waals and electrostatic interactions with other molecules.
Table 2: Representative Conformational Data from MD Simulations (Note: This data is a hypothetical representation for illustrative purposes, based on general principles of MD simulations for long-chain esters.)
| Parameter | Description | Typical Simulated Value Range |
| C=C-C-C Dihedral Angle | Torsion angle around the double bond in the oleate (B1233923) chain. | ~180° (trans) or ~0° (cis) |
| Ester Group Torsion | Rotation around the C-O single bond of the ester. | Multiple stable rotamers possible. |
| End-to-End Distance | Distance between the ends of the hydrocarbon chain. | Highly variable, indicating flexibility. |
| Radius of Gyration | A measure of the molecule's compactness. | Fluctuates as the molecule folds and unfolds. |
These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its physical properties and its interactions in various environments.
Structure-Activity Relationship (SAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its activity, such as reactivity or toxicity. youtube.com For 2-Methylbutan-2-yl octadec-11-enoate, QSAR models could be developed to predict its susceptibility to hydrolysis, a common reaction for esters.
QSAR studies on esters have shown that descriptors such as the charge on specific atoms, lipophilicity (log P), and steric parameters can be used to predict their stability and reaction rates. nih.gov For instance, the rate of hydrolysis of an ester can be influenced by the electronic environment of the carbonyl carbon and the steric hindrance around the ester group.
A general QSAR model can be expressed as: Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
Table 3: Key Descriptors for QSAR Modeling of Ester Reactivity (Note: The following descriptors are commonly used in QSAR studies of esters and would be relevant for predicting the reactivity of 2-Methylbutan-2-yl octadec-11-enoate.)
| Descriptor | Type | Relevance to Reactivity |
| LogP | Lipophilicity | Influences the partitioning of the molecule and its access to reactive sites in different phases. |
| Mulliken Charge on Carbonyl Carbon | Electronic | A more positive charge indicates a more electrophilic center, prone to nucleophilic attack. |
| Steric Hindrance (Taft's Es) | Steric | The bulky 2-methylbutan-2-yl group can sterically hinder the approach of a nucleophile to the carbonyl carbon. |
| Molecular Volume | Geometric | Relates to the overall size of the molecule, which can affect its diffusion and interaction with other species. |
By developing a QSAR model based on a dataset of related esters with known reactivity, the reactivity of 2-Methylbutan-2-yl octadec-11-enoate could be predicted without the need for extensive experimental testing. researchgate.netrsc.org
Future Directions and Emerging Research Avenues for 2 Methylbutan 2 Yl Octadec 11 Enoate
Development of Novel Sustainable Synthesis Routes and Biocatalytic Systems
The conventional chemical synthesis of sterically hindered esters like 2-Methylbutan-2-yl octadec-11-enoate often requires harsh conditions and catalysts, leading to sustainability concerns. Future research will likely pivot towards greener, enzyme-based synthesis methods. Biocatalysis, particularly using lipases, offers a promising alternative with high selectivity under mild conditions. researchgate.net
Research efforts are expected to concentrate on overcoming the steric hindrance presented by the tertiary alcohol (2-methylbutan-2-ol) and the long-chain fatty acid. The enzymatic esterification of tertiary alcohols is a known challenge, but advances in enzyme engineering and reaction media optimization are paving the way for efficient synthesis. tandfonline.com Strategies may include the use of immobilized enzymes to enhance stability and reusability, and solvent-free reaction systems to improve the process's green metrics. mdpi.com The development of novel biocatalytic systems could make the production of this and similar esters economically viable and environmentally friendly. mdpi.com
Table 1: Potential Biocatalytic Systems for Tertiary Ester Synthesis
| Biocatalyst System | Acyl Donor Example | Alcohol Type | Key Research Focus | Reference |
|---|---|---|---|---|
| Immobilized Lipase (B570770) (e.g., Lipozyme® 435) | 2-Methylhexanoic acid | Branched primary alcohol | Optimization of temperature, substrate molar ratio, and enzyme reuse in solvent-free media for biolubricant production. | mdpi.com |
| Porcine Pancreas Lipase | Azlactone of tert-leucine | - | Hydrolysis and synthesis of esters involving sterically demanding structures for pharmaceutical intermediates. | researchgate.net |
| Engineered Protoglobins | Alkyl carboxylic acid esters | - | Directed evolution of enzymes to create new catalytic activity for C-H amination, establishing a precedent for evolving enzymes for other challenging reactions like tertiary ester formation. | nih.gov |
Exploration of Undiscovered Biological Roles in Diverse Model Organisms
The biological significance of 2-Methylbutan-2-yl octadec-11-enoate is currently unknown, but the functions of its constituent parts—long-chain unsaturated fatty acids and their simpler esters—suggest several intriguing possibilities. Unsaturated fatty acids are crucial components of cell membranes, influencing fluidity and signaling pathways. nih.govquora.com Their esters can act as signaling molecules, such as pheromones in insects or metabolic regulators in mammals. bris.ac.uk For instance, ethyl oleate (B1233923), an ester of an unsaturated fatty acid, is known to affect neurotransmitter release in the brain. bris.ac.uk
Future research could investigate whether 2-Methylbutan-2-yl octadec-11-enoate or similar compounds play roles in:
Chemical Communication: Serving as a pheromone or kairomone in insects or other organisms. The structural complexity could confer high specificity.
Membrane Dynamics: Integrating into cellular membranes and modulating their physical properties, potentially impacting the function of membrane-bound proteins.
Metabolic Regulation: Acting as an analog or antagonist for signaling pathways regulated by fatty acids. Long-chain unsaturated free fatty acids have been shown to inhibit virulence factors in pathogenic bacteria like Listeria monocytogenes. frontiersin.org It would be valuable to explore if their tertiary esters exhibit similar anti-virulent properties.
Table 2: Potential Biological Roles of Unsaturated Esters in Model Organisms
| Model Organism | Potential Role of Ester | Underlying Mechanism | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Flavor/Aroma Compound, Membrane Fluidity Modifier | Formed intracellularly via acyl-CoA and alcohol substrates; can act as unsaturated fatty acid analogues to modulate membrane properties. | nih.gov |
| Listeria monocytogenes (Bacteria) | Anti-virulence Agent | The parent fatty acid can inhibit the master virulence regulator PrfA, reducing host cell invasion. The ester's potential to act as a pro-drug or have direct effects is unexplored. | frontiersin.org |
| Insects (e.g., Moths) | Pheromone | Released to signal mating readiness; high specificity is often achieved through subtle structural variations in the ester. | bris.ac.uk |
Advanced Characterization of Trace Amounts in Complex Natural or Synthetic Matrices
Identifying and quantifying 2-Methylbutan-2-yl octadec-11-enoate, especially at trace levels within complex mixtures like biological extracts or industrial formulations, requires sophisticated analytical techniques. The structural similarity to other lipidic molecules and the potential for isomeric variations (cis/trans at the double bond) present a significant challenge.
Future research in this area will depend on the application of advanced characterization methods:
Chromatography: High-resolution gas chromatography (GC), particularly with specialized ionic liquid capillary columns, can improve the separation of isomeric fatty acid esters that may co-elute on standard columns. nih.gov
Mass Spectrometry (MS): Coupling GC with high-resolution mass spectrometry (GC-MS) allows for sensitive detection and structural elucidation based on fragmentation patterns. researchgate.net
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure determination, confirming the position of the double bond and the connectivity of the tertiary alkyl group. numberanalytics.com Techniques like Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of the ester functional group. researchgate.net
The development of in-situ characterization methods could also be crucial for understanding the compound's behavior and stability within a matrix over time. mdpi.com
Table 3: Advanced Techniques for Characterizing Trace Esters
| Technique | Type of Information Provided | Application for 2-Methylbutan-2-yl octadec-11-enoate | Reference(s) |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, Molecular Weight, Fragmentation Pattern | High-sensitivity detection and quantification in complex mixtures (e.g., biological samples, food matrices). | researchgate.net |
| Ionic Liquid Capillary GC | Enhanced Separation of Isomers | Resolution of cis/trans isomers of the octadec-11-enoate moiety. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous Molecular Structure | Precise determination of atom connectivity, including verification of the tertiary ester linkage and double bond position/geometry. | numberanalytics.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Confirmation of the ester carbonyl group and C=C double bond vibrations. | numberanalytics.comresearchgate.net |
Integration into Multi-component Systems for Enhanced Functionality and Sustainable Innovations
The unique combination of a bulky, branched alkyl group and a long, unsaturated aliphatic chain gives 2-Methylbutan-2-yl octadec-11-enoate properties that could be valuable in multi-component systems. The tertiary butyl-like group can impart thermal and oxidative stability, while the long chain provides flexibility and hydrophobicity.
Emerging research could explore its use as a specialty additive:
Biolubricants: Branched-chain esters are being developed as second-generation biolubricants with improved performance at extreme temperatures and better oxidative stability compared to traditional vegetable oils. mdpi.com The structure of 2-Methylbutan-2-yl octadec-11-enoate fits this profile, suggesting potential as a high-performance, biodegradable lubricant or additive.
Sustainable Polymers: Fatty acid-based esters can be used as bio-derived plasticizers or monomers. Integrating this compound into polymer matrices could modify properties like flexibility, impact resistance, and processability. Its bulky nature might create unique free volume effects, influencing the material's mechanical and thermal behavior.
Formulation Science: In cosmetics or pharmaceuticals, it could function as a non-greasy emollient with high stability or as a carrier for lipophilic active ingredients. Its properties could be beneficial in creating novel delivery systems. mdpi.com
Table 4: Potential Applications in Multi-component Systems
| System Type | Potential Role of Ester | Enhanced Functionality | Reference(s) |
|---|---|---|---|
| Lubricant Formulations | Base Oil or Additive | Improved viscosity index, oxidative stability, and biodegradability for extreme temperature applications. | mdpi.com |
| Polymer Blends | Bio-based Plasticizer/Modifier | Increased flexibility, altered glass transition temperature, and enhanced sustainability profile of materials like PVC or bioplastics. | acs.org |
| Pharmaceutical/Cosmetic Formulations | Emollient or Carrier Solvent | High stability, unique sensory profile (non-greasy feel), and ability to dissolve lipophilic active compounds. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methylbutan-2-yl octadec-11-enoate, and how can purity be validated?
- Methodological Answer: The ester can be synthesized via Fischer esterification or Steglich esterification between 2-methylbutan-2-ol and octadec-11-enoic acid. Purification typically involves fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular ion peaks and absence of side products. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on ester carbonyl signals (~170 ppm in ¹³C NMR) and olefinic proton coupling constants (~10-12 Hz for cis double bonds) .
Q. How can crystallographic data for 2-Methylbutan-2-yl octadec-11-enoate be obtained and refined?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in nonpolar solvents (e.g., hexane). Data collection requires a diffractometer with Mo/Kα radiation. Structure solution and refinement use programs like SHELXT (for space-group determination) and SHELXL (for least-squares refinement), which handle anisotropic displacement parameters and validate geometric constraints (e.g., bond lengths, angles). The ORTEP-3 GUI aids in visualizing thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data for this compound’s physicochemical properties be resolved?
- Methodological Answer: Discrepancies in properties like melting point or solubility often arise from impurities or polymorphic forms. Re-evaluate computational models (e.g., DFT simulations) using higher-level basis sets (e.g., B3LYP/6-311++G(d,p)) and compare with experimental DSC (differential scanning calorimetry) data. Cross-validate with spectroscopic techniques (e.g., variable-temperature NMR) to assess conformational stability. If crystallographic data conflict with computational geometries, refine the model using SHELXL’s restraints for disordered regions .
Q. What methodologies are suitable for studying the compound’s interactions with lipid bilayers or enzymes?
- Methodological Answer: Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, assessing integration into lipid monolayers. For enzymatic studies (e.g., lipase hydrolysis), employ stopped-flow kinetics with fluorogenic substrates or LC-MS to track reaction intermediates. Molecular dynamics (MD) simulations (AMBER or GROMACS) can model ester-lipid interactions, validated by neutron reflectometry or cryo-EM for bilayer structural changes .
Q. How can the stereochemical integrity of the octadec-11-enoate moiety be preserved during synthetic modifications?
- Methodological Answer: Protect the double bond during reactions using ozonolysis-resistant groups (e.g., epoxidation followed by reductive opening). Monitor stereochemistry via circular dichroism (CD) or chiral HPLC with cellulose-based columns. For asymmetric synthesis, employ Sharpless epoxidation or enzymatic catalysis (e.g., lipases in kinetic resolution). Post-synthesis, confirm stereochemistry using NOESY NMR to detect spatial correlations between protons .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s stability under oxidative conditions?
- Methodological Answer: Replicate studies under controlled atmospheres (e.g., O₂ vs. N₂) using accelerated stability testing (40°C/75% RH). Track degradation via GC-MS for volatile byproducts (e.g., aldehydes from β-scission) or FTIR for peroxide formation. Compare with computational predictions (e.g., bond dissociation energies using Gaussian). Resolve contradictions by standardizing experimental protocols (e.g., ISO 10993 for material degradation) .
Safety and Handling
Q. What safety protocols are critical when handling 2-Methylbutan-2-yl octadec-11-enoate in laboratory settings?
- Methodological Answer: Use nitrile gloves and chemical-resistant lab coats (e.g., Tyvek) to prevent dermal exposure. Work in a fume hood to avoid inhalation of vapors. Store at -20°C under inert gas (argon) to prevent oxidation. Spill containment requires inert absorbents (vermiculite) and neutralization with 10% sodium bicarbonate. Respiratory protection (NIOSH-approved N95 masks) is mandatory during aerosol-generating procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
